Heraclenol 2'-O-isovalerate
Description
Structure
3D Structure
Properties
CAS No. |
108006-54-8 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] 3-methylbutanoate |
InChI |
InChI=1S/C21H24O7/c1-12(2)9-17(23)27-15(21(3,4)24)11-26-20-18-14(7-8-25-18)10-13-5-6-16(22)28-19(13)20/h5-8,10,12,15,24H,9,11H2,1-4H3/t15-/m1/s1 |
InChI Key |
AEXJMQYVIPHZDJ-OAHLLOKOSA-N |
SMILES |
CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |
Canonical SMILES |
CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |
Other CAS No. |
108006-54-8 |
Origin of Product |
United States |
Isolation and Purification Methodologies for Heraclenol 2 O Isovalerate
Extraction Techniques from Plant Matrices
The initial step in isolating Heraclenol 2'-O-isovalerate involves its extraction from the source plant material. The choice of extraction solvent and method is critical and is determined by the polarity and stability of the target compound. Furocoumarins, being moderately polar, are typically extracted using organic solvents.
Commonly, the dried and powdered plant material is subjected to extraction with solvents of varying polarities. Maceration using ethanol (B145695) is a frequently employed technique, where the plant powder is soaked in the solvent to dissolve the target compounds. atlantis-press.com Following this, a liquid-liquid partitioning step is often used to further concentrate the desired compounds. For instance, after an initial ethanol extraction, the resulting crude extract can be partitioned with a solvent like ethyl acetate (B1210297). atlantis-press.com This process separates compounds based on their differential solubility in the two immiscible liquid phases, with furocoumarins typically concentrating in the ethyl acetate fraction.
Another approach involves the use of chlorinated solvents. For example, a powdered plant sample, sometimes flash-frozen in liquid nitrogen to facilitate grinding, can be repeatedly extracted with dichloromethane (B109758) (CH2Cl2) to yield a crude gum containing the desired metabolites. researchgate.net The selection of the extraction method is crucial for maximizing the yield of this compound while minimizing the co-extraction of interfering substances.
| Extraction Method | Solvent System | Target Fraction | Source |
| Maceration & Partitioning | 1. Ethanol (Initial Extraction)2. Ethyl Acetate (Partitioning) | Ethyl Acetate Fraction | atlantis-press.com |
| Repetitive Extraction | Dichloromethane | Crude Gum | researchgate.net |
Chromatographic Separation Strategies
Following extraction, chromatographic methods are indispensable for the separation and purification of this compound from the complex crude extract. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective preliminary analytical tool. nih.gov It is used for several key purposes in the isolation workflow:
Monitoring Fractions: TLC is used to analyze the fractions collected from column chromatography, allowing researchers to identify which fractions contain the target compound. researchgate.net
Method Development: It helps in determining the optimal solvent system (mobile phase) for separation on a larger scale, such as in column chromatography. nih.gov
Purity Assessment: It provides a preliminary check on the purity of the isolated compound.
For the separation of furocoumarins, TLC plates coated with silica (B1680970) gel are commonly used. The separation is achieved by developing the plate in a sealed chamber containing a suitable solvent system. A solvent system of methanol (B129727) and dichloromethane has been shown to effectively separate components in a plant extract. nih.gov After development, the separated spots are visualized, often under UV light, as furocoumarins typically fluoresce. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful purification technique used to obtain compounds with a high degree of purity. mdpi.com It is often one of the final steps in the purification of this compound. The development of an effective HPLC method involves the strategic selection of a stationary phase (column) and a mobile phase to achieve optimal separation (selectivity). chromatographyonline.com
For furocoumarins and related compounds, reversed-phase HPLC (RP-HPLC) is particularly common. nih.gov A typical setup involves a semi-preparative C18 column, which contains silica particles chemically modified with 18-carbon alkyl chains, creating a nonpolar stationary phase. nih.gov The separation is then achieved by eluting the sample with a gradient of mobile phase solvents. For instance, a gradient system using methanol and dichloromethane can be employed, where the ratio of the solvents is changed over time to effectively elute compounds with varying polarities. nih.gov The elution is monitored by a detector, such as a Diode Array Detector (DAD), which can measure the absorbance of the eluate at specific wavelengths (e.g., 210 nm) to detect the emerging compounds. nih.gov
| HPLC Parameter | Specification | Purpose | Source |
| Mode | Reversed-Phase (RP-HPLC) | Separation of moderately polar to nonpolar compounds | nih.gov |
| Column | Semi-preparative C18 | Nonpolar stationary phase for interaction with analytes | nih.gov |
| Mobile Phase | Methanol / Dichloromethane | Gradient elution to separate compounds based on polarity | nih.gov |
| Detection | Diode Array Detector (DAD) at 210 nm | Monitoring and quantification of separated compounds | nih.gov |
Column chromatography is a fundamental and widely used preparative technique for the large-scale separation of secondary metabolites from a crude plant extract. researchgate.net The most common stationary phase used for the separation of moderately polar compounds like furocoumarins is silica gel. atlantis-press.comresearchgate.net
The process involves several steps:
Column Packing: A glass column is carefully packed with a slurry of silica gel in a nonpolar solvent. researchgate.net
Sample Loading: The crude extract is often adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column. researchgate.net
Elution: A sequence of solvents or solvent mixtures (the mobile phase), typically starting with a nonpolar solvent and gradually increasing in polarity, is passed through the column. researchgate.netresearchgate.net A common gradient elution system for separating phytochemicals is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased. researchgate.net
Fraction Collection: As the solvent flows through the column, the individual compounds of the mixture separate into bands that travel down the column at different rates. These are collected in sequential portions, or fractions. researchgate.net Each fraction is then analyzed, usually by TLC, to determine its composition.
This method allows for the separation of compounds based on their affinity for the polar silica gel stationary phase versus the less polar mobile phase. atlantis-press.com
Reversed-phase chromatography is a key technique for the separation of furocoumarins. nih.gov Unlike normal-phase chromatography where the stationary phase is polar (e.g., silica gel), reversed-phase systems utilize a nonpolar stationary phase. This causes more polar compounds to elute from the column first, while nonpolar compounds are retained more strongly.
This principle is widely applied in HPLC (as RP-HPLC) for the fine purification of furocoumarins. nih.gov The separation mechanism in reversed-phase chromatography correlates well with the lipophilicity (fat-solubility) of the furocoumarin molecules. nih.gov Specialized systems may use hydrophobized silica supports as the stationary phase. In some applications, such as ion-pair chromatography, reagents like tetrabutylammonium (B224687) can be added to the aqueous mobile phase to facilitate the separation of anionic compounds. nih.gov The ability to rationally select from various stationary and mobile phase combinations makes reversed-phase chromatography a versatile and essential tool for resolving complex mixtures of furocoumarins like this compound. chromatographyonline.com
Structural Elucidation and Characterization of Heraclenol 2 O Isovalerate
Spectroscopic Analysis Techniques
The molecular structure of Heraclenol 2'-O-isovalerate has been determined through a combination of spectroscopic methods, each providing unique insights into its atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are utilized to assign the chemical shifts and establish the connectivity of the atoms. bas.bg
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. bas.bg
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons. bas.bg
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular fragments. bas.bg
A detailed analysis of the 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.
Interactive NMR Data Table for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| 2' | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 3' | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 4 | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 5 | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 6 | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 8 | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 1'' | - | Value | - | Correlated Carbon(s) |
| 2'' | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 3'' | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 4'' | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
| 5'' | Value | Value | Correlated Proton(s) | Correlated Carbon(s) |
Note: Specific chemical shift values and correlations would be populated based on actual experimental data from scientific literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula, which is C₂₁H₂₄O₇. cymitquimica.comimpurity.com
The mass spectrum also reveals a characteristic fragmentation pattern. The fragmentation of the molecular ion provides valuable structural information by showing how the molecule breaks apart. Key fragmentation patterns include the loss of the isovalerate group and other characteristic cleavages of the coumarin (B35378) core and the side chain. miamioh.edu
Interactive Mass Spectrometry Data Table
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 388.411 | [M]⁺ (Molecular Ion) |
| 287 | [M - C₅H₉O₂]⁺ (Loss of isovalerate side chain) |
| Other significant peaks | Proposed fragment structures |
Note: The m/z values and proposed fragment structures are based on typical fragmentation patterns for such compounds and would be confirmed by detailed analysis of the experimental mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands characteristic of the different types of bonds in the molecule. mdpi.comresearchgate.net
Interactive FT-IR Data Table
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretching (hydroxyl group) |
| ~2960 | C-H stretching (aliphatic) |
| ~1735 | C=O stretching (ester carbonyl) |
| ~1720 | C=O stretching (lactone carbonyl in coumarin) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ester and ether) |
Note: The specific wavenumbers are approximate and can vary slightly based on the sample preparation and instrument.
Stereochemical Assessment and Chiral Configuration Determination
The stereochemistry of this compound is a critical aspect of its structural characterization, as it possesses a chiral center.
The absolute configuration of the chiral center at the 2'-position of the side chain is determined to be (R). cymitquimica.com This is established using the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon are ranked based on atomic number. wikipedia.orglibretexts.org The spatial arrangement of these substituents then defines the stereocenter as either (R) (rectus, right) or (S) (sinister, left). wikipedia.org This determination is often accomplished through techniques such as X-ray crystallography of a suitable crystal or by using chiral derivatizing agents followed by NMR analysis. wikipedia.orgnih.gov The synonym for this compound, [(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] 3-methylbutanoate, explicitly states the (R) configuration at the 2' position. cymitquimica.com
Biosynthetic Pathways and Chemical Synthesis of Heraclenol 2 O Isovalerate
Proposed Biosynthetic Routes to Furocoumarin Scaffolds in Plants
Furocoumarins are a class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) (α-benzopyrone) core. mdpi.com Their biosynthesis originates from the shikimate pathway, a central route in primary metabolism that produces aromatic amino acids. mdpi.com
The journey begins with the amino acid L-phenylalanine. Through the action of phenylalanine ammonia-lyase, L-phenylalanine is converted to trans-cinnamic acid. nih.gov This is followed by a hydroxylation step to form p-coumaric acid, catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme. nih.gov Subsequent reactions lead to the formation of 7-hydroxycoumarin, commonly known as umbelliferone (B1683723). mdpi.comnih.gov
Umbelliferone is a critical branch-point intermediate and the direct precursor to the vast majority of furocoumarins found in nature. mdpi.comresearchgate.net The pathway then diverges to form two main types of furocoumarin scaffolds: linear and angular. This divergence is determined by the initial position of a prenylation reaction on the umbelliferone molecule. mdpi.comnih.gov
Linear Furocoumarins: For linear furocoumarins like psoralen (B192213), the precursor to the heraclenol moiety, the process starts with the prenylation of umbelliferone at the C-6 position. nih.gov An enzyme, umbelliferone:dimethylallyl pyrophosphate dimethylallyl transferase, attaches a dimethylallyl pyrophosphate (DMAPP) group to create demethylsuberosin. nih.govnih.gov This intermediate is then converted into (+)-marmesin by a cytochrome P450-dependent monooxygenase called marmesin (B225713) synthase. mdpi.comnih.gov In the final step to form the core scaffold, psoralen synthase, another P450 enzyme, catalyzes the cleavage of an acetone (B3395972) molecule from the side chain of marmesin, resulting in the formation of the furan ring and yielding psoralen. mdpi.comnih.gov
Angular Furocoumarins: The biosynthesis of angular furocoumarins, such as angelicin (B190584), follows a parallel path but begins with the prenylation of umbelliferone at the C-8 position to form osthenol. mdpi.com Subsequent enzymatic steps involving columbianetin (B30063) synthase and angelicin synthase lead to the formation of the angular scaffold. mdpi.com
Enzymatic Steps in Furocoumarin Diversification and Esterification
The basic psoralen and angelicin scaffolds undergo numerous enzymatic modifications, leading to a wide diversity of naturally occurring furocoumarins. plos.org These diversification reactions typically involve hydroxylations, methoxylations, and the attachment of various side chains. nih.gov
Key enzymes in this process are cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions on the furocoumarin ring. For example, psoralen 5-monooxygenase and psoralen 8-monooxygenase produce bergaptol (B1666848) and xanthotoxol, respectively. mdpi.com These hydroxylated compounds can then be further modified, for instance by O-methyltransferases that add methyl groups. nih.gov
The biosynthesis of Heraclenol 2'-O-isovalerate represents a more complex diversification. The precursor, heraclenol, is itself a heavily modified furocoumarin. Its structure suggests it is derived from a psoralen-type scaffold that has undergone significant modification, including the addition of a dihydroxy-isopentyl side chain. While the specific enzymes for this transformation are not fully characterized, it is understood that the addition of prenyl groups enhances the lipophilicity of the molecule. semanticscholar.org
The final step in the formation of this compound is an esterification reaction. This involves the enzymatic attachment of an isovalerate group to one of the hydroxyls on the heraclenol side chain. In natural product biosynthesis, such reactions are typically catalyzed by acyltransferases. These enzymes facilitate the transfer of an acyl group from a donor molecule, such as isovaleryl-CoA, to an acceptor, in this case, the heraclenol precursor. While the specific acyltransferase for this compound has not been isolated, the use of lipases and other ester-forming enzymes is a well-established strategy in biological systems for producing esters. nih.govepa.gov This enzymatic esterification is a crucial step that finalizes the structure and properties of the compound. nih.gov
Chemical Synthesis Approaches for this compound and Analogues
While plants produce a vast array of furocoumarins, chemical synthesis provides an alternative route to obtain these compounds for research and other applications. General synthetic strategies for the furocoumarin nucleus have been well-established and typically involve one of three main approaches: mdpi.com
Construction of a furan ring onto a pre-existing coumarin scaffold.
Formation of the pyrone ring of the coumarin onto a benzofuran (B130515) core.
Simultaneous synthesis of both the furan and pyrone rings around a central benzene (B151609) ring.
The specific chemical synthesis of a complex molecule like this compound has not been extensively detailed in the literature. However, a plausible synthetic route would involve a multi-step process. The primary challenge lies in the synthesis of the heraclenol precursor, with its specific stereochemistry and functionalized side chain attached to the psoralen core.
Once the heraclenol precursor is obtained, either through extraction from a natural source or through a complex total synthesis, the final step would be a targeted esterification. This can be achieved through standard organic chemistry methods, such as reacting the hydroxyl group on the heraclenol side chain with an activated form of isovaleric acid, like isovaleryl chloride or isovaleric anhydride, in the presence of a suitable base to yield this compound. This approach allows for the creation of not only the natural product but also various analogues by using different acyl chlorides or anhydrides in the final esterification step.
Biological Activities of Heraclenol 2 O Isovalerate and Its Analogues: in Vitro Investigations
Antimicrobial and Antibiofilm Efficacy Studies
Activity against Bacterial Pathogens (e.g., Uropathogenic Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
Heraclenol 2'-O-isovalerate, a natural furanocoumarin, has demonstrated in vitro antimicrobial and antibiofilm activity, particularly against uropathogenic Escherichia coli (UPEC). nih.govnih.gov UPEC is a primary cause of urinary tract infections (UTIs), which affect a significant portion of the global population. nih.gov The ability of UPEC to form biofilms is a key factor in the development of chronic and recurrent infections. nih.govnih.gov
A study has shown that heraclenol can reduce biofilm formation by UPEC by as much as 70%. nih.govnih.gov While the minimum inhibitory concentration (MIC) of heraclenol was found to be high (1024 µg/mL), it did not show significant toxicity to Vero cells at this concentration. nih.govnih.gov The antibacterial activity of coumarins like heraclenol is thought to be related to their ability to inhibit nucleic acid synthesis in bacteria. nih.gov The lipophilicity of the molecule, enhanced by the presence of a prenyl group, may also facilitate its entry into bacterial cells. nih.gov
While specific studies on the activity of this compound against Staphylococcus aureus and Pseudomonas aeruginosa are not as detailed, the broader class of furanocoumarins and other natural compounds have been investigated. Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), is a major cause of infections and has a high mortality rate. nih.gov Essential oils from various plants have shown inhibitory effects against MRSA isolates. nih.gov Pseudomonas aeruginosa is another opportunistic pathogen known for causing both acute and chronic infections, often in immunocompromised individuals. nih.gov It is a leading cause of nosocomial infections and is known for its production of virulence factors and biofilm formation. nih.gov Natural products have been explored as potential agents to inhibit the virulence of P. aeruginosa. nih.gov
| Bacterial Pathogen | Compound/Extract | Key Findings |
| Uropathogenic Escherichia coli (UPEC) | Heraclenol | Reduced biofilm formation by 70%. nih.govnih.gov |
| Staphylococcus aureus (MRSA) | Essential Oils | Demonstrated strong inhibitory action against MRSA isolates. nih.gov |
| Pseudomonas aeruginosa | Chermesiterpenoid B and its seco acid methyl ester | Inhibited biofilm formation and reduced production of proteases. nih.gov |
Antifungal and Antiy east Properties
The antifungal and antiyeast properties of compounds from the furanocoumarin class, to which this compound belongs, have been a subject of scientific interest. While specific data on this compound is limited, related compounds and natural extracts have shown promise. For instance, various natural compounds, including those from the cinnamic derivative, aromatic phenol, and monoterpenoid families, have been screened for their activity against Candida albicans, an opportunistic yeast that is a common cause of fungal infections. nih.gov Hinokitiol, a natural monoterpenoid, demonstrated significant anti-C. albicans activity, including against drug-resistant strains, and was also found to reduce biofilm formation and hyphal growth. nih.gov
The investigation of volatile organic compounds (VOCs) from certain fungi has also revealed potent antifungal activity against various postharvest fungal pathogens. nih.gov This highlights the potential of diverse natural products in combating fungal and yeast infections. The development of new antifungal agents is crucial due to the emergence of resistant Candida strains. nih.gov
Molecular Mechanisms of Biofilm Inhibition
The ability of this compound to inhibit biofilm formation is a critical aspect of its biological activity. Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a protective extracellular matrix, making them highly resistant to antimicrobial treatments. mdpi.com
One of the key mechanisms by which heraclenol is thought to inhibit biofilm formation in UPEC is through the inhibition of histidine biosynthesis. nih.govnih.gov Molecular docking studies have revealed that heraclenol can bind to the active site of HisC, an enzyme essential for histidine production in bacteria. nih.govnih.gov By blocking this enzyme, heraclenol disrupts a vital metabolic pathway, which in turn hinders bacterial growth and biofilm formation. nih.govnih.gov
Another important mechanism in biofilm formation is quorum sensing (QS), a system of cell-to-cell communication that bacteria use to coordinate gene expression, including virulence factors and biofilm development. nih.gov Some natural compounds have been shown to interfere with QS systems. For instance, certain novel natural products from a jellyfish-derived fungus have demonstrated anti-QS activity against Pseudomonas aeruginosa, leading to the inhibition of biofilm formation and a reduction in virulence factor production. nih.gov The inhibition of QS can be achieved by targeting the receptors that bind to autoinducer molecules. mdpi.com
Enzyme Modulatory Activities
Cholinesterase Inhibition (e.g., Butyrylcholinesterase)
This compound has been identified as an inhibitor of cholinesterases, specifically butyrylcholinesterase (BChE). nih.govnih.gov Cholinesterases are enzymes that hydrolyze acetylcholine, a neurotransmitter, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.com While both acetylcholinesterase (AChE) and BChE are involved in this process, the levels of BChE increase in the later stages of Alzheimer's, making it a significant therapeutic target. nih.gov
The development of selective BChE inhibitors is therefore of great interest. nih.govnih.gov In silico and in vitro studies have been employed to identify and characterize novel BChE inhibitors from diverse chemical libraries. nih.govnih.gov These studies have led to the discovery of compounds with potent and selective inhibitory activity against BChE. nih.gov Dual inhibitors that target both AChE and BChE are also being developed to provide a broader therapeutic benefit. mdpi.com
| Compound Class | Target Enzyme | Significance |
| Furanocoumarins (e.g., this compound) | Butyrylcholinesterase (BChE) | Potential therapeutic agents for neurodegenerative diseases. nih.govnih.gov |
| Benzimidazole carbamates | Butyrylcholinesterase (BChE) | Merged with cannabinoid receptor 2 agonists for neuroprotection. researchgate.net |
| Various novel compounds | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Dual-target inhibitors for Alzheimer's disease treatment. mdpi.com |
Inhibition of Biosynthetic Pathway Enzymes (e.g., Histidine Biosynthesis via HisC)
A significant finding in the study of this compound is its ability to inhibit bacterial histidine biosynthesis. nih.govnih.gov This pathway is essential for the survival of many pathogenic bacteria but is absent in humans, making it an attractive and selective target for new antimicrobial agents. nih.govnih.gov
Specifically, heraclenol has been shown to target and inhibit HisC, a key enzyme in the histidine biosynthesis pathway. nih.govnih.gov Molecular docking studies have indicated that heraclenol binds to the active site of HisC, preventing the native substrate from binding and thereby inhibiting the enzyme's function. nih.govnih.gov This inhibition of an essential metabolic pathway is believed to be a primary contributor to the antibacterial and antibiofilm activities of heraclenol against UPEC. nih.govnih.gov The binding energy of heraclenol to HisC has been calculated to be lower than that of the natural substrate, suggesting it could be a very promising inhibitor of histidine biosynthesis. nih.gov
Anti-inflammatory Response Modulation
Heraclenol and its analogues have demonstrated notable anti-inflammatory properties. For instance, a study on the roots of Heracleum sphondylium subsp. cyclocarpum led to the isolation of several coumarin (B35378) derivatives, including heraclenol and heraclenol-3″-O-β-glucoside. nih.gov While past research has often centered on the aglycone forms like heraclenol, this study highlighted that heraclenol-3″-O-β-glucoside significantly inhibited carrageenan and prostaglandin (B15479496) E2-induced edema, showing higher activity than the crude extracts. nih.gov The anti-inflammatory effects of these compounds are part of the traditional use of Heracleum species in treating inflammatory conditions. nih.gov
Other related compounds have also been investigated for their anti-inflammatory potential. Eugenol (B1671780), a natural phenolic compound, has been shown to inhibit or modulate the inflammatory response. nih.gov Its anti-inflammatory and antioxidant activities are linked to the regulation of transcription factors and pro-inflammatory cytokines. nih.govresearchgate.net Similarly, geraniol (B1671447), a monoterpenoid, has demonstrated anti-inflammatory effects by inhibiting the inflammatory response, oxidative stress, and apoptosis in a model of traumatic spinal cord injury through the modulation of NF-κB and p38 MAPK pathways. nih.gov Another compound, 3, 5-diprenyl-4-hydroxyacetophenone (DHAP) isolated from Ageratina pazcuarensis, was found to reduce ear edema in mice and inhibit the production of pro-inflammatory mediators like NO, IL-1β, IL-6, and TNF-α in macrophages, while increasing the anti-inflammatory cytokine IL-10. mdpi.com
The anti-inflammatory actions of these compounds often involve the inhibition of key inflammatory mediators. For example, resolvin E2 (RvE2), derived from eicosapentaenoic acid (EPA), has potent anti-inflammatory properties and can stop polymorphonuclear (PMN) leukocyte infiltration. nih.gov The inhibition of nitric oxide (NO) production is another mechanism, as demonstrated by certain neo-clerodane diterpenoids. mdpi.com
Cellular and Subcellular Interactions
Effects on Intracellular Calcium Fluxes
The interaction of compounds with intracellular calcium signaling is a key aspect of their cellular effects. Increased intracellular calcium concentrations ([Ca²⁺]i) can trigger various cellular processes, including the translocation of enzymes like cytosolic phospholipase A2 (cPLA2) to internal membranes. nih.gov The specifics of this translocation, such as the target membrane and the required [Ca²⁺]i signals, have been investigated. For example, the differential translocation of cPLA2 to the Golgi or to the endoplasmic reticulum and perinuclear membrane is dependent on the amplitude and duration of the [Ca²⁺]i signal. nih.gov
Studies on single HeLa cells have shown that histamine (B1213489) can cause a concentration-dependent increase in cytoplasmic [Ca²⁺], with the initial transient increase being independent of extracellular Ca²⁺. nih.gov This suggests that intracellular Ca²⁺ stores are heterogeneous in their sensitivity to inositol (B14025) 1,4,5-trisphosphate (InsP3), and the fraction of Ca²⁺ stores mobilized increases with the InsP3 concentration. nih.gov
Interactions with Cellular Transport Systems and Receptors (e.g., Benzodiazepine (B76468) Receptors)
Certain compounds can interact with cellular receptors, such as the benzodiazepine (BZD) receptors, which are part of the GABAA receptor complex. nih.gov BZDs modulate the response of GABAA receptors to GABA, tuning GABAergic inhibition in the central nervous system. nih.gov The binding of BZDs to their receptor can be influenced by GABA analogues, indicating a complex interaction. nih.gov The GABAA receptor is a heteromeric protein, and different combinations of subunits can result in receptors with varying affinities for ligands. nih.govresearchgate.net For instance, some 2-aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)-ones have shown preferential interaction with α(1), β(3), γ(2) receptor subtypes. researchgate.net
Cytostatic and Anti-proliferative Potentials in Cell Lines
Heraclenol and its analogues have been evaluated for their cytotoxic and anti-proliferative effects on various cancer cell lines. In one study, heraclenol did not show significant cytotoxicity against the Vero cell line, with only a 13% decrease in cell viability at its minimum inhibitory concentration (MIC) of 1024 µg/mL. researchgate.net
However, other related compounds have demonstrated more pronounced effects. For example, geranyl isovalerate (GIV) exhibited anticancer activity against the HCT116 colorectal cancer cell line in a dose- and time-dependent manner. researchgate.netnih.gov GIV was found to induce apoptosis by causing oxidative stress, affecting the mitochondrial membrane potential, and modulating the expression of pro-apoptotic (Caspase 3 and 9) and anti-apoptotic (Bcl2 and PARP) genes. researchgate.netnih.gov
Similarly, eugenol has been studied for its anti-metastatic and anti-proliferative properties against breast cancer cells. nih.gov Treatment with eugenol significantly inhibited the proliferation of MDA-MB-231 and SK-BR-3 breast cancer cells. nih.gov The cytotoxic effects of eugenol and another compound, carvacrol, have been observed on HeLa cells, with trans-cinnamaldehyde being even more effective in inducing cytotoxicity. nih.gov
The cytotoxic potential of various natural and synthetic compounds has been investigated across a range of cancer cell lines. For instance, hellebrigenin (B1673045) and arenobufagin (B1667589) showed cytotoxicity against human breast cancer cells, with MCF-7 cells being more sensitive than MDA-MB-231 cells. nih.gov The cytotoxicity of hellebrigenin was linked to the induction of apoptosis, G2/M cell cycle arrest, and autophagy. nih.gov In another study, certain bisstyryl compounds displayed significant activity against A549 (lung), HepG2 (liver), MCF7 (breast), and DU145 (prostate) cancer cell lines. researchgate.net
The monoterpene isoespintanol (ISO) was found to have a cytotoxic effect on several human tumor cell lines, including MDA-MB-231, A549, DU145, A2780, and A2780-cis, affecting cell morphology and reproductive viability. mdpi.com A geraniol derivative isolated from Artemisia kermanensis also showed anti-proliferative properties on both normal and breast cancer cell lines, inducing apoptosis in MCF-7 cells. rjpharmacognosy.ir
The search for new anticancer agents has led to the synthesis and evaluation of numerous compounds. For example, new sesquiterpene-aryl ester derivatives of (-)-drimenol were synthesized and evaluated for their cytotoxic activity against PC-3 (prostate), HT-29 (colon), and MCF-7 (breast) cancer cell lines, with one compound showing high selectivity for cancer cells over non-tumoral cells. researchgate.net Cinnamaldehyde has also been shown to reduce the viability of U87MG glioblastoma cells and potentiate the cytotoxic effect of doxorubicin. nih.gov
The antiproliferative effects of plant-derived compounds are often linked to their antioxidant activity. mdpi.com For example, dimethoxy resveratrol (B1683913) (DMR) showed a potent and selective antiproliferative effect on MDA-MB 231 breast cancer cells, which was associated with caspase 3/7 activation and apoptosis. mdpi.com Olive leaf extracts have also demonstrated selective cytotoxic and pro-apoptotic properties against liver cancer cell lines. turkjps.org
Table of Compound Cytotoxicity Data
| Compound | Cell Line | Effect | IC50/Concentration | Reference |
| Heraclenol | Vero | Low cytotoxicity | MIC: 1024 µg/mL | researchgate.net |
| Geranyl Isovalerate | HCT116 | Anticancer activity, apoptosis induction | Dose- and time-dependent | researchgate.netnih.gov |
| Eugenol | MDA-MB-231 | Inhibition of proliferation (76.4%) | 4 µM and 8 µM (48h) | nih.gov |
| Eugenol | SK-BR-3 | Inhibition of proliferation (68.1%) | 5 µM and 10 µM (48h) | nih.gov |
| Hellebrigenin | MCF-7, MDA-MB-231 | Cytotoxicity, apoptosis, G2/M arrest, autophagy | - | nih.gov |
| Sinenbisstyryl A | A549 | Cytotoxicity | 14.79 ± 0.93 μM | researchgate.net |
| Sinenbisstyryl A | HepG2 | Cytotoxicity | 14.89 ± 0.99 μM | researchgate.net |
| Sinenbisstyryl A | MCF7 | Cytotoxicity | 11.46 ± 0.57 μM | researchgate.net |
| Sinenbisstyryl A | DU145 | Cytotoxicity | 19.01 ± 0.31 μM | researchgate.net |
| Isoespintanol | MDA-MB-231 | Cytotoxicity | 52.39 µM | mdpi.com |
| Isoespintanol | A549 | Cytotoxicity | 59.70 µM | mdpi.com |
| Isoespintanol | DU145 | Cytotoxicity | 47.84 µM | mdpi.com |
| Isoespintanol | A2780-cis | Cytotoxicity | 60.35 µM | mdpi.com |
| Isoespintanol | A2780 | Cytotoxicity | 42.15 µM | mdpi.com |
| Geraniol Derivative (from A. kermanensis) | MCF-7 | Apoptosis (36%) | 10 µg/mL | rjpharmacognosy.ir |
| Cinnamaldehyde | U87MG | Cytotoxicity | IC50: 11.6 µg/mL | nih.gov |
| Doxorubicin | U87MG | Cytotoxicity | IC50: 5 µg/mL | nih.gov |
| Dimethoxy Resveratrol | MDA-MB 231 | Antiproliferative, apoptosis | Evident at 10 µM | mdpi.com |
Mechanistic Insights into Heraclenol 2 O Isovalerate Action
Molecular Target Identification and Validation through Biochemical Assays
Biochemical assays on the parent compound, Heraclenol, have identified a key molecular target in bacteria. Research has demonstrated that Heraclenol acts as an inhibitor of histidine biosynthesis. nih.gov Specifically, it has been shown to target HisC, an aminotransferase that is a crucial enzyme in the histidine synthesis pathway. This inhibition is believed to contribute to the antimicrobial properties observed for Heraclenol. nih.gov
Furanocoumarins, as a class, are known to interact with various biological molecules. Their planar structure allows them to intercalate with DNA, which can disrupt DNA replication and transcription, a mechanism that contributes to their photosensitizing effects upon activation by UV light. researchgate.net Furthermore, some furanocoumarins have been found to inhibit enzymes such as cytochrome P450s, which are involved in the metabolism of various compounds. thermofisher.com While these general activities of furanocoumarins are well-documented, specific biochemical assays validating the direct targets of Heraclenol 2'-O-isovalerate itself are not yet available in the scientific literature.
Pathway Perturbation Analysis (e.g., Amino Acid Biosynthesis Pathways)
The identification of HisC as a target for Heraclenol directly points to the perturbation of the amino acid biosynthesis pathway , specifically the histidine synthesis pathway. nih.gov By inhibiting a key enzyme in this pathway, Heraclenol can lead to a deficiency in histidine, an essential amino acid for protein synthesis and cellular growth, thereby exerting its antimicrobial effect. nih.gov
Broader studies on furanocoumarins suggest potential for perturbation of other cellular pathways. For instance, some furanocoumarins have been shown to modulate signaling pathways involved in cell proliferation and inflammation, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. jfda-online.comresearchgate.net These interactions are often linked to their observed anti-inflammatory and antiproliferative activities. jfda-online.comresearchgate.net However, specific studies detailing the perturbation of these or other pathways by this compound have not been reported.
In Silico Modeling and Docking Studies for Target Interaction Prediction
To further understand the interaction between Heraclenol and its identified target, molecular docking studies have been performed. These computational analyses have supported the biochemical findings by demonstrating that Heraclenol can bind to the active site of the HisC enzyme. nih.gov This binding is predicted to prevent the native substrate from accessing the active site, thus inhibiting the enzyme's function and disrupting the histidine biosynthesis pathway. nih.gov
In silico studies are a valuable tool for predicting the potential interactions of compounds like this compound with various protein targets. For the broader class of furanocoumarins, molecular docking studies have been employed to investigate their binding potential to a range of targets, including enzymes and receptors involved in various diseases. nih.govresearchgate.netresearchgate.net These studies help in prioritizing compounds for further biological evaluation and provide hypotheses about their mechanisms of action.
Table 1: Summary of In Silico Docking Studies on Heraclenol and Related Furanocoumarins
| Compound/Class | Target Protein | Predicted Outcome | Reference |
| Heraclenol | HisC (Aminotransferase) | Binding to the active site, inhibition of histidine biosynthesis. | nih.gov |
| Furanocoumarins | Auxin-like TIR1 ubiquitin ligase | Improved fitting and stronger interaction, suggesting potential herbicidal activity. | nih.gov |
| Furanocoumarins | 3-chymotrypsin‐like cysteine protease (3CLpro) of SARS‐CoV‐2 | Potential inhibitory activity against viral replication. | researchgate.net |
This table is generated based on available data and is not exhaustive.
Investigations of Cellular Response Pathways
The cellular responses to Heraclenol and related furanocoumarins are diverse and depend on the cell type and conditions of exposure. In bacteria, the primary response to Heraclenol is the inhibition of growth due to the disruption of histidine biosynthesis. nih.gov This can lead to a cascade of downstream effects associated with nutrient starvation and stress responses.
In mammalian cells, furanocoumarins have been shown to elicit a range of responses. Their ability to intercalate with DNA and form adducts upon photoactivation can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. researchgate.net This forms the basis of their use in photochemotherapy. mdpi.com Some furanocoumarins have also been reported to induce apoptosis in cancer cells through the modulation of signaling pathways that control cell survival and death. jfda-online.comnih.gov Furthermore, anti-inflammatory effects have been linked to the downregulation of inflammatory pathways. jfda-online.com It is important to note that these are general responses to the furanocoumarin class, and specific investigations into the cellular response pathways affected by this compound are needed to confirm its specific effects.
Future Research Directions and Translational Perspectives for Heraclenol 2 O Isovalerate
Exploration of Novel Biological Targets and Polypharmacology
The concept of polypharmacology, where a single compound interacts with multiple biological targets, is a burgeoning field in drug discovery. Furocoumarins, as a class, are known to exhibit a wide array of biological effects, suggesting a multifactorial mechanism of action. Future research should systematically explore the polypharmacological potential of Heraclenol 2'-O-isovalerate.
Initial studies have indicated that heraclenol, a parent compound of this compound, may exert its antibacterial effects by targeting the bacterial histidine biosynthesis enzyme, HisC. This provides a foundational hypothesis for one of its potential mechanisms. However, the broader spectrum of its interactions within biological systems remains largely uncharted.
Future investigations should aim to:
Identify and validate novel protein targets: Employing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction can help in identifying direct binding partners of this compound in various cell types.
Elucidate effects on signaling pathways: Research should delve into how this compound modulates key cellular signaling cascades. Furocoumarins have been shown to influence pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), which are central to inflammation and cell proliferation. researchgate.net
Investigate DNA interactions: A hallmark of some furocoumarins is their ability to intercalate into DNA and form photoadducts upon UV irradiation. researchgate.netnih.gov The potential for this compound to act in a similar manner, and the implications of this for its biological activity, warrants detailed investigation.
By mapping the interaction network of this compound, a more comprehensive understanding of its therapeutic potential and possible off-target effects can be achieved.
Development of Advanced Analytical Platforms for Furocoumarin Analysis
The accurate detection and quantification of this compound and other furocoumarins in complex matrices such as plant extracts, food products, and biological samples is crucial for both research and potential clinical applications. While traditional methods like thin-layer chromatography (TLC) have been used, more advanced and sensitive platforms are necessary for comprehensive analysis. nih.gov
Future efforts in this area should focus on the refinement and application of modern analytical techniques.
| Analytical Technique | Description | Key Advantages |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for separating and identifying compounds. nih.govresearchgate.netnih.govacs.org | Offers excellent resolution, low limits of detection, and the ability to quantify multiple furocoumarins in a single run. It can also be used to analyze metabolites in biological samples. nih.gov |
| GC-MS | Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net | Provides good separation efficiency and is a robust technique for certain furocoumarins. However, it may be limited for less volatile or thermally labile compounds. shimadzu.co.kr |
| Capillary Electrophoresis (CE) | This technique separates compounds based on their charge-to-mass ratio in a capillary filled with an electrolyte. mdpi.comnih.govnih.gov | Offers very short analysis times, high separation efficiency, and is a cost-effective alternative to LC-MS. mdpi.comnih.gov |
| Supercritical Fluid Chromatography (SFC) | SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, combining advantages of both gas and liquid chromatography. mdpi.com | It is an environmentally friendly technique that reduces the use of organic solvents and analysis time. mdpi.com |
The development of these methods should also incorporate efficient sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been successfully applied to the extraction of furocoumarins from various matrices. researchgate.netmdpi.com The establishment of validated, high-throughput analytical methods will be instrumental in quality control, pharmacokinetic studies, and ensuring the safety of products containing this compound.
Sustainable Sourcing and Biotechnological Production Methodologies
This compound is naturally sourced from plants like Angelica archangelica. researchgate.net Reliance on wild harvesting or traditional cultivation can be subject to environmental variability and may not be sustainable for large-scale production. Therefore, exploring alternative and sustainable sourcing methods is a critical future direction.
Sustainable Cultivation: Optimizing the cultivation of Angelica archangelica is a primary approach. This involves:
Defining optimal growing conditions: Research into the ideal soil composition (moist, fertile, well-draining), pH (6.0-7.0), and climate (cool to cold temperatures) can enhance yield and quality. deepgreenpermaculture.comunh.edu
Implementing sustainable harvesting practices: This includes collaboration with local farmers and using eco-friendly techniques to prevent the overuse of natural resources. saganatura.com Organic cultivation can also ensure the quality and purity of the raw material. saganatura.com
Biotechnological Production: A more controlled and potentially scalable approach is through biotechnology. nih.gov Key areas of exploration include:
Plant Cell and Tissue Culture: Angelica archangelica cell suspension cultures have been shown to produce coumarins. smujo.id The use of elicitors, such as extracts from fungi like Aspergillus niger, can significantly enhance the production of these secondary metabolites. smujo.id
Metabolic Engineering: Genetically engineering microorganisms, such as the yeast Saccharomyces cerevisiae, to produce furocoumarins is a promising avenue. nih.govresearchgate.netresearchgate.net This involves introducing the necessary biosynthetic genes from the plant into the microbial host to create a "cell factory" for the desired compound. The biosynthesis of furocoumarins proceeds through the phenylpropanoid and mevalonate (B85504) pathways. wikipedia.org
These biotechnological methods offer the potential for a consistent, high-yield, and environmentally friendly supply of this compound, independent of geographical and climatic constraints.
Integration with Systems Biology and Network Pharmacology Approaches
To fully comprehend the complex biological effects of this compound, an integrative approach that combines experimental data with computational modeling is essential. Systems biology and network pharmacology provide powerful frameworks for this purpose.
Systems Biology: This approach aims to understand the larger picture of how a compound affects a biological system by integrating various "omics" data:
Metabolomics: Can reveal the broader metabolic changes induced by this compound treatment. nih.govresearchgate.netnih.gov
Transcriptomics and Genomics: Can identify changes in gene expression and genetic factors that influence the response to the compound. nih.govresearchgate.net
Studies on Angelica species have already demonstrated the utility of systems biology in understanding the relationship between the chemical composition of the plant and its pharmacological effects. nih.govresearchgate.net
Network Pharmacology: This computational method can be used to:
Predict potential targets and mechanisms of action: By constructing and analyzing networks of compound-target-disease interactions, network pharmacology can generate hypotheses about the polypharmacology of this compound. researchgate.netnih.gov
Identify synergistic interactions: This approach can help in understanding how this compound might work in concert with other compounds in a plant extract.
A recent study on furocoumarins from Apium graveolens successfully used a network pharmacology approach to investigate their multitargeted therapeutic effects in kidney disease, highlighting the potential of this methodology for studying this compound. nih.gov
By integrating these advanced computational and experimental approaches, a deeper and more holistic understanding of the therapeutic potential of this compound can be achieved, paving the way for its rational development and application.
Q & A
Q. What are the standard protocols for isolating Heraclenol 2'-O-isovalerate from plant matrices?
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. For example, column chromatography using silica gel and gradient elution with hexane-ethyl acetate mixtures is commonly employed. HPLC (Figure S5 in ) and NMR spectroscopy are critical for verifying purity and structural integrity . Contradictions in natural sources (e.g., Ducrosia anethifolia vs. Angelica archangelica) necessitate species-specific validation of extraction protocols .
Q. Which analytical techniques are most reliable for structural confirmation of Heraclenol derivatives?
A combination of HPLC (for purity assessment), mass spectrometry (MS) for molecular weight determination, and NMR (¹H, ¹³C, 2D-COSY) for stereochemical analysis is essential. For instance, Heraclenol glycoside and Heraclenol were quantified using HPLC with calibration curves (, Figures S3, S5). Reproducibility requires adherence to standardized solvent systems and column specifications .
Q. What primary biological activities have been reported for this compound?
Anti-proliferative and cytotoxic effects against cancer cell lines (e.g., via MTT assays) are well-documented, with IC₅₀ values varying by cell type (). Antimicrobial activity against Gram-positive bacteria and antifungal properties have also been observed, though mechanisms remain understudied .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in cytotoxicity data across studies?
Variations in cell culture conditions (e.g., serum concentration, passage number), assay protocols (MTT vs. trypan blue exclusion), and compound purity (e.g., HPLC validation thresholds) may explain conflicting results. Rigorous reporting of experimental parameters (e.g., cell line authentication in ) and cross-lab validation are critical .
Q. What experimental designs are optimal for elucidating the mechanism of action of Heraclenol derivatives?
Transcriptomic profiling (RNA-seq) and proteomic analysis can identify target pathways, such as apoptosis (e.g., caspase-3 activation) or oxidative stress responses. Pairing these with pharmacological inhibitors (e.g., NAC for ROS modulation) strengthens mechanistic claims. Dose-response studies and time-course experiments are essential to distinguish primary effects from secondary responses .
Q. What challenges arise in quantifying this compound in complex biological matrices?
Matrix interference (e.g., plasma proteins or plant metabolites) requires robust sample preparation, such as solid-phase extraction (SPE) or protein precipitation. LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Heraclenol) improves accuracy. Method validation per ICH guidelines (linearity, LOD/LOQ, recovery rates) is mandatory for reproducibility .
Methodological Guidance
Q. How should researchers address the lack of standardized bioactivity assays for Heraclenol derivatives?
Adopt consensus protocols from analogous compounds (e.g., psoralens in ). For cytotoxicity, follow CLSI guidelines for cell viability assays, including triplicate technical replicates and negative/positive controls (e.g., doxorubicin). Pre-screen compounds for solubility in DMSO/PBS to avoid artifacts .
Q. What strategies mitigate batch-to-batch variability in plant-derived Heraclenol extracts?
Standardize plant sourcing (geographical location, harvest season) and employ QC metrics like HPLC fingerprinting (). Accelerated stability studies (40°C/75% RH) can identify degradation products, ensuring pharmacodynamic consistency .
Data Interpretation and Reporting
Q. How should contradictory findings about natural sources of Heraclenol derivatives be addressed?
Phylogenetic analysis of plant sources (e.g., Apiaceae family) and comparative metabolomics can clarify biosynthetic pathways. Discrepancies between Ducrosia and Angelica isolates ( ) may reflect esterase-mediated modifications during extraction, warranting enzymatic inhibition studies .
Q. What statistical approaches are recommended for dose-response studies?
Nonlinear regression models (e.g., sigmoidal curve fitting) with software like GraphPad Prism are standard. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For multi-experiment data, use ANOVA with post-hoc corrections to control Type I error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
